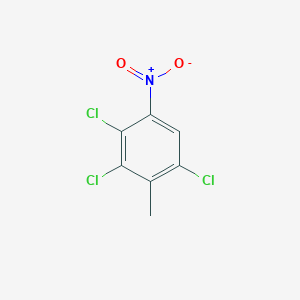

2,3,5-Trichloro-4-methyl-nitrobenzene, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

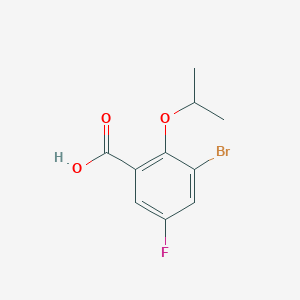

2,3,5-Trichloro-4-methyl-nitrobenzene is a synthetic intermediate that is mainly used as the starting material in the synthesis of third-generation quinolone antibacterial drugs . It has a linear formula of Cl3C6H2NO2 and a molecular weight of 226.44 .

Synthesis Analysis

New energetic fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis

The molecular structure of 2,3,5-Trichloro-4-methyl-nitrobenzene can be represented by the SMILES string [O-]N+c1ccc(Cl)c(Cl)c1Cl . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitration of methylbenzene with a mixture of concentrated nitric and sulphuric acids gives both 2-nitromethylbenzene and 4-nitromethylbenzene . Methyl groups are said to be 2,4-directing .Physical And Chemical Properties Analysis

2,3,5-Trichloro-4-methyl-nitrobenzene has a melting point of 53-56 °C (lit.) . It has high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R .Applications De Recherche Scientifique

Synthesis of Polynitrobenzene Derivatives

2,3,5-Trichloro-4-methyl-nitrobenzene can be used in the synthesis of fully-substituted polynitrobenzene derivatives. These derivatives are synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide . These compounds have high heat of formation and reasonable detonation velocities and pressures .

High-Energy Materials

The synthesized polynitrobenzene derivatives exhibit good thermal stability and low impact sensitivity, which are both superior to that of TNT . This makes 2,3,5-Trichloro-4-methyl-nitrobenzene a valuable compound in the research and development of high-energy materials .

Stable Radical Synthesis

2,3,5-Trichloro-4-methyl-nitrobenzene can potentially be used in the synthesis of stable radicals. For instance, a novel stable radical of the TTM series was synthesized, and its strong electron acceptor ability was tested .

Chemical Analysis

This compound can be used in chemical analysis. For example, LCMS (Liquid Chromatography-Mass Spectrometry) was performed using a related compound .

Research on Electron Paramagnetic Resonance

The compound can be used in research on electron paramagnetic resonance. The electron paramagnetic resonance properties of a novel stable radical of the TTM series were reported .

Electrochemical Studies

2,3,5-Trichloro-4-methyl-nitrobenzene can be used in electrochemical studies. The electrochemical properties of a novel stable radical of the TTM series were studied .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3,4-trichloro-2-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTVOUBBPNUZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Trichloro-2-methyl-5-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)

![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)